(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate

Catalog No.
S1899312
CAS No.
40435-14-1
M.F
C15H16O4S
M. Wt
292.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate

CAS Number

40435-14-1

Product Name

(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate

IUPAC Name

[(2S)-2-hydroxy-2-phenylethyl] 4-methylbenzenesulfonate

Molecular Formula

C15H16O4S

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C15H16O4S/c1-12-7-9-14(10-8-12)20(17,18)19-11-15(16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3/t15-/m1/s1

InChI Key

IOTJIFRGXYQHAQ-OAHLLOKOSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC=CC=C2)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC=CC=C2)O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C2=CC=CC=C2)O

(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate, with the molecular formula C15H16O4S and a molecular weight of 292.35 g/mol, is a chiral compound that plays a significant role in organic synthesis. It is characterized by its white solid form and is known for its unique stereochemistry, which is essential for its reactivity and biological activity. The compound features a tosylate group, which enhances its electrophilic properties, making it useful in various

(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate itself doesn't possess a specific biological mechanism of action. However, its significance lies in its role as a chiral precursor for the synthesis of various bioactive molecules. The chirality of the molecule can be transferred to the final product, leading to compounds with specific biological properties ().

As a Chiral Resolving Agent:

(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate can be employed in the resolution of racemic mixtures. Racemic mixtures contain equal amounts of enantiomers (mirror-image molecules) of a chiral compound. (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate can selectively interact with one enantiomer due to its own chirality, allowing for the separation of the two forms. This property is valuable in synthesizing enantiopure compounds, which are crucial in many areas of research, including pharmaceuticals and material science [Sigma-Aldrich, (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate, ].

As a Precursor in Organic Synthesis:

(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate can serve as a starting material for the synthesis of various chiral compounds. The presence of the tosylate group (a good leaving group) facilitates substitution reactions, allowing researchers to introduce desired functional groups at the chiral center of the molecule. This enables the creation of new chiral entities with specific properties for applications in drug discovery, catalysis, and asymmetric synthesis [GlpBio, (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate, ].

As a Chiral Recognition Agent:

Due to its chirality, (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate can be used to differentiate between other chiral molecules. By studying how it interacts with different enantiomers, researchers can gain insights into the structure and function of chiral systems. This information is valuable in fields like stereochemistry and supramolecular chemistry [ScienceDirect, Enantioselective recognition of chiral guests by chiral macrocycles, ].

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The tosylate group can be replaced by nucleophiles, making it a valuable intermediate in organic synthesis.
  • Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes.
  • Hydrolysis: The compound can be hydrolyzed to regenerate (S)-(+)-1-phenyl-1,2-ethanediol and tosyl acid.

These reactions are facilitated by the compound's electrophilic nature due to the presence of the tosylate group.

Research indicates that (S)-(+)-1-phenyl-1,2-ethanediol 2-tosylate exhibits various biological activities. It has been studied for its potential as a chiral building block in pharmaceuticals. Its unique stereochemistry may contribute to specific interactions with biological targets, enhancing its utility in medicinal chemistry.

The synthesis of (S)-(+)-1-phenyl-1,2-ethanediol 2-tosylate typically involves the following steps:

  • Preparation of 1-Phenyl-1,2-ethanediol: This can be achieved through the reduction of acetophenone or similar compounds.
  • Tosylation Reaction: The resulting diol is treated with p-toluenesulfonyl chloride in the presence of a base (such as pyridine) to form the tosylate derivative.

This method allows for the selective formation of the (S)-enantiomer due to the chirality inherent in the starting material.

Studies have indicated that (S)-(+)-1-phenyl-1,2-ethanediol 2-tosylate interacts with various biological molecules due to its chiral nature. Its ability to form specific complexes with enzymes or receptors could lead to significant implications in drug design and development. Further research is needed to fully elucidate these interactions and their potential therapeutic applications.

Several compounds share structural similarities with (S)-(+)-1-phenyl-1,2-ethanediol 2-tosylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Characteristics
(R)-(-)-1-Phenyl-1,2-ethanediol 2-tosylateC15H16O4SEnantiomeric form with different biological activity
p-Toluenesulfonic acidC7H8O3STosylate precursor; used as a reagent
1,2-EthanediolC2H6O2Non-chiral; simpler structure without electrophilic properties

The uniqueness of (S)-(+)-1-phenyl-1,2-ethanediol 2-tosylate lies in its chiral center and tosylate functionality, which enhance its reactivity compared to non-chiral compounds like 1,2-ethanediol.

XLogP3

2.4

Wikipedia

(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate

Dates

Modify: 2023-08-16

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